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molecular formula C5H8O2<br>CH2CHCOOC2H5<br>C5H8O2 B3431334 Ethyl acrylate CAS No. 9003-32-1

Ethyl acrylate

Cat. No. B3431334
M. Wt: 100.12 g/mol
InChI Key: JIGUQPWFLRLWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064309

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
[Compound]
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Three
Quantity
20 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:9]2[C:10]([CH:16](C3C=CC=CC=3)C)=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:24]1[O:27][CH:25]1[CH3:26].[CH2:28]1OC1.[NH2:31][C:32](N)=[O:33].P(O)([O-])([O-])=O.[NH4+].[NH4+]>O>[C:24]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:27])[CH:25]=[CH2:26].[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:33][CH2:32][CH3:28])(=[O:15])[CH:10]=[CH2:9].[CH2:32]([NH:31][C:11](=[O:15])[C:10]([CH3:16])=[CH2:9])[OH:33] |f:4.5.6|

Inputs

Step One
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
Step Three
Name
Quantity
7 mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
20 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 parts of the oxyalkylation product obtained
WAIT
Type
WAIT
Details
After a brief period

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCCCC
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C=C)(=O)OCC
Name
Type
product
Smiles
C(O)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064309

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
[Compound]
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Three
Quantity
20 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:9]2[C:10]([CH:16](C3C=CC=CC=3)C)=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:24]1[O:27][CH:25]1[CH3:26].[CH2:28]1OC1.[NH2:31][C:32](N)=[O:33].P(O)([O-])([O-])=O.[NH4+].[NH4+]>O>[C:24]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:27])[CH:25]=[CH2:26].[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:33][CH2:32][CH3:28])(=[O:15])[CH:10]=[CH2:9].[CH2:32]([NH:31][C:11](=[O:15])[C:10]([CH3:16])=[CH2:9])[OH:33] |f:4.5.6|

Inputs

Step One
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
Step Three
Name
Quantity
7 mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
20 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 parts of the oxyalkylation product obtained
WAIT
Type
WAIT
Details
After a brief period

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCCCC
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C=C)(=O)OCC
Name
Type
product
Smiles
C(O)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064309

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
[Compound]
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Three
Quantity
20 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:9]2[C:10]([CH:16](C3C=CC=CC=3)C)=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:24]1[O:27][CH:25]1[CH3:26].[CH2:28]1OC1.[NH2:31][C:32](N)=[O:33].P(O)([O-])([O-])=O.[NH4+].[NH4+]>O>[C:24]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:27])[CH:25]=[CH2:26].[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:33][CH2:32][CH3:28])(=[O:15])[CH:10]=[CH2:9].[CH2:32]([NH:31][C:11](=[O:15])[C:10]([CH3:16])=[CH2:9])[OH:33] |f:4.5.6|

Inputs

Step One
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
Step Three
Name
Quantity
7 mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
20 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 parts of the oxyalkylation product obtained
WAIT
Type
WAIT
Details
After a brief period

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCCCC
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C=C)(=O)OCC
Name
Type
product
Smiles
C(O)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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